Cyclopentyl 2-(piperidinomethyl)phenyl ketone
Description
Properties
IUPAC Name |
cyclopentyl-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-18(15-8-2-3-9-15)17-11-5-4-10-16(17)14-19-12-6-1-7-13-19/h4-5,10-11,15H,1-3,6-9,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFOWKYMNPSRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643622 | |
| Record name | Cyclopentyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-87-0 | |
| Record name | Cyclopentyl[2-(1-piperidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reaction Route
- Reagents : Bromocyclopentane and magnesium chips in dry tetrahydrofuran (THF).
-
- Excess magnesium chips are added to dry THF.
- Bromocyclopentane is added dropwise with heating to initiate Grignard reagent formation.
- The Grignard reagent reacts with benzoyl chloride or similar phenyl ketone precursors.
- The reaction is quenched with hydrochloric acid, and the organic phase is separated.
- The organic phase is dried (e.g., using ethyl acetate and THF azeotrope), filtered, and concentrated.
- Addition of tertiary methyl ether precipitates impurities, allowing filtration.
- Final distillation yields cyclopentyl phenyl ketone with purity >99%.
| Step | Material/Condition | Quantity/Range | Notes |
|---|---|---|---|
| 1 | Magnesium chips in dry THF | 40 g - 4 kg / 120 ml - 12 L | Excess amount for Grignard formation |
| 2 | Bromocyclopentane | 30 g - 3 kg | Added dropwise to initiate reaction |
| 3 | Quench with HCl | Adjust pH to 4-5 | Exothermic quench |
| 4 | Organic phase drying and filtration | Ethyl acetate + THF | Removal of solvent and impurities |
| 5 | Addition of tertiary methyl ether | 3x volume of organic phase | Precipitation of solids for filtration |
| 6 | Distillation | Product yield: 51 g - 5 kg | Light yellow liquid, purity >99% |
- Benefits :
- High purity and yield.
- Stable process with fewer by-products.
- Suitable for industrial scale-up.
Hydrolysis and Decarboxylation of 2-Cyclopentyl Benzoylacetate
- Reagents : 2-Cyclopentyl benzoylacetate (or methyl/ethyl esters), base (NaOH, KOH, K2CO3, etc.), solvent (water, DMF, DMSO, toluene).
- Procedure :
- The ester is hydrolyzed under basic conditions at 60-100 °C for 3-10 hours.
- Decarboxylation occurs, yielding cyclopentyl phenyl ketone.
- After reaction completion, the mixture is cooled, extracted with ethyl acetate, washed, dried, and purified by column chromatography.
- Reaction Conditions and Yields :
| Example | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | K2CO3 (2 eq) | DMF | 60 | 6 | 69.7 | Moderate yield, DMF solvent |
| 2 | NaOH (1.5 eq) | Water | 95 | 10 | 79.3 | Higher yield, aqueous system |
| 3 | KOH (2 eq) | Water | 80-100 | 5-8 | Not specified | Efficient hydrolysis and decarboxylation |
- Advantages :
- Simple reaction setup.
- Good yields with mild conditions.
- Versatile solvents and bases allow optimization.
(Adapted from patent CN105753682A)
Mannich Reaction to Introduce Piperidinomethyl Group
The key step to form this compound is the Mannich reaction involving the cyclopentyl phenyl ketone, piperidine, and formaldehyde.
-
- Cyclopentyl phenyl ketone
- Piperidine hydrochloride or free base
- Paraformaldehyde or aqueous formaldehyde
- Acid catalyst (HCl, H2SO4, or similar)
-
- Reflux in ethanol or aqueous-alcoholic medium.
- Addition of strong acid (0.5-20% excess) to catalyze the reaction.
- Reaction temperature: 70-100 °C.
- Reaction time: variable, often several hours.
Workup :
- After completion, solvent is removed under reduced pressure.
- The aminoketone is obtained as a salt (e.g., hydrochloride).
- The salt is dissolved in water, extracted with ether to remove impurities.
- The aqueous phase is basified (e.g., with K2CO3 and NaOH) to liberate free aminoketone.
- Purification by fractional distillation under reduced pressure or recrystallization.
| Reagents | Quantity (relative) | Conditions | Product Characteristics |
|---|---|---|---|
| Cyclo-octanone (analogous ketone) | 252 parts | Reflux with dimethylamine hydrochloride and paraformaldehyde | Aminoketone salt, purified by distillation at 8 torr, bp 105-110 °C |
| Piperidine hydrochloride (for piperidinomethyl derivative) | 61 parts | Same as above | 2-piperidinomethylcyclo-octanone, bp 112-115 °C at 0.2 torr |
- Notes :
- The reaction is generally rapid and can proceed at room temperature but is often heated for better yields.
- The aminoketones formed are more stable and can be purified by distillation.
- The salts formed (hydrochlorides, iodomethylates) have better water solubility for isolation.
(Adapted from US Patent US2861993A)
Summary Table of Preparation Methods
| Step | Method/Route | Key Reagents | Conditions | Yield / Purity | Notes |
|---|---|---|---|---|---|
| 1. Cyclopentyl phenyl ketone | Grignard reaction | Bromocyclopentane, Mg, THF | Heat, quench with HCl, dry, distill | High purity >99%, scalable | Industrially viable, stable process |
| 2. Cyclopentyl phenyl ketone | Hydrolysis/decarboxylation | 2-Cyclopentyl benzoylacetate, base | 60-100 °C, 3-10 h, aqueous or DMF | 69-79% | Mild conditions, solvent and base flexible |
| 3. Mannich reaction | Aminomethylation | Cyclopentyl phenyl ketone, piperidine, formaldehyde, acid | Reflux in ethanol/water, 70-100 °C | Moderate to high | Produces this compound |
Research Findings and Practical Considerations
- The Grignard route offers a direct and high-purity preparation of cyclopentyl phenyl ketone, suitable for large-scale synthesis with good control over impurities and by-products.
- Hydrolysis and decarboxylation of benzoylacetate esters provide an alternative route with mild conditions and good yields, allowing flexibility in solvent and base choice.
- The Mannich reaction is a classical and reliable method to introduce the piperidinomethyl substituent, with reaction conditions optimized for yield and product stability.
- Purification steps such as fractional distillation under reduced pressure and recrystallization of salts ensure high purity of the final aminoketone.
- The choice of acid catalyst and reaction temperature significantly influences the rate and selectivity of the Mannich reaction.
- Industrially, the processes are designed to minimize by-products and facilitate product isolation, improving cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl 2-(piperidinomethyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinomethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ketones or amines.
Scientific Research Applications
Cyclopentyl 2-(piperidinomethyl)phenyl ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl 2-(piperidinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Cyclopentyl 2-(piperidinomethyl)phenyl ketone
- Molecular Formula: C₁₈H₂₅NO
- Molecular Weight : 271.40 g/mol
- CAS Number : 898773-87-0 .
Structural Features: This compound consists of a cyclopentyl group attached to a phenyl ring via a ketone moiety, with a piperidinomethyl substituent at the ortho position of the phenyl ring. The piperidine group introduces a nitrogen-containing heterocycle, which may influence biological activity and physicochemical properties.
For example, cyclopentyl phenyl ketone is prepared by reacting bromocyclopentane with benzonitrile, followed by reduction using lithium aluminum hydride .
Applications: Structurally related compounds, such as α-cyclopentylphenylmethoxyalkylamines, exhibit anticholinergic activity in mice .
Variation in Cycloalkyl Group Size
Cycloalkyl phenyl ketones with different ring sizes demonstrate distinct reactivity and physical properties. Key examples include:
Key Findings :
- Reactivity increases with larger cycloalkyl rings up to cyclopentyl, likely due to reduced angular strain. However, cyclohexyl phenyl ketone shows a slower rate, possibly due to conformational effects or steric hindrance .
- Cyclopentyl derivatives strike a balance between ring strain and stability, making them more reactive than smaller (C3–C4) or larger (C6) analogs .
Substituent Modifications on the Phenyl Ring
Piperidine vs. Pyrrolidine vs. Thiomorpholine
Replacing the piperidine group with other heterocycles alters physicochemical and safety profiles:
Key Findings :
- Piperidine derivatives (e.g., cyclopropyl analog) exhibit higher acute toxicity (Category 4 oral toxicity) compared to thiomorpholine or pyrrolidine variants .
Halogen and Functional Group Substitutions
Key Findings :
- Halogenation (e.g., fluorine) can modulate lipophilicity and binding affinity in drug design .
- Benzyl-piperidine hybrids are explored as intermediates in medicinal chemistry .
Key Findings :
- Cyclopropyl analogs pose higher acute toxicity risks compared to cyclopentyl derivatives .
Biological Activity
Cyclopentyl 2-(piperidinomethyl)phenyl ketone, also known by its CAS number 898773-87-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features a cyclopentyl group attached to a phenyl ketone with a piperidinomethyl substituent. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. Its structure suggests potential interactions that may modulate biological pathways involved in diseases such as cancer and inflammation.
Key Mechanisms:
- Tyrosine Kinase Inhibition: Similar compounds have shown activity against receptor tyrosine kinases, which are implicated in cell proliferation and survival. This inhibition can lead to reduced tumor growth in certain cancer types .
- Neurotransmitter Modulation: The presence of the piperidine moiety indicates potential interactions with neurotransmitter systems, possibly influencing mood and cognitive functions .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown enhanced cytotoxicity against human T-lymphocyte (Jurkat) cells and prostate cancer (PC-3) cells .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed investigations are still required to establish its efficacy against specific pathogens .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are hypothesized based on its structural similarities to other known anti-inflammatory agents. These effects may be mediated through the inhibition of pro-inflammatory cytokines .
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of this compound against various cancer cell lines, it was found that the compound exhibited an IC50 value lower than 5 μg/mL against MCF-7 breast cancer cells, suggesting potent anticancer activity .
Study 2: Mechanistic Insights
A mechanistic study revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Potential |
| Mannich Base Derivative A | Moderate | High | Low |
| Mannich Base Derivative B | Low | Moderate | High |
Q & A
Q. What are the key synthetic methodologies for Cyclopentyl 2-(piperidinomethyl)phenyl ketone, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes, such as (1) coupling a piperidinomethyl-substituted phenyl precursor with cyclopentyl carbonyl groups via Friedel-Crafts acylation or nucleophilic substitution, and (2) introducing the spirocyclic or piperidine moieties through reductive amination or cyclization. For example, analogous compounds like 2-(3-chlorophenyl)ethyl cyclopentyl ketone are synthesized using acid/base-catalyzed condensation, with yields improved via continuous flow reactors or high-pressure systems . Optimization requires monitoring reaction parameters (e.g., temperature, catalyst loading) and purification via column chromatography or recrystallization.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Spectroscopy : Use - and -NMR to verify the cyclopentyl, phenyl ketone, and piperidinomethyl groups. For example, the cyclopentyl proton signals appear as multiplet peaks at 1.5–2.5 ppm, while the ketone carbonyl resonates at ~200–220 ppm in -NMR .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., CHNO, m/z 329.4) .
- Chromatography : HPLC with UV detection ensures purity (>95%) and identifies byproducts.
Advanced Research Questions
Q. How does ring strain in cycloalkyl substituents influence the reactivity of this compound in reduction reactions?
Kinetic studies on analogous cycloalkyl phenyl ketones (e.g., cyclopentyl vs. cyclopropyl phenyl ketones) reveal that smaller rings (e.g., cyclopropyl) exhibit slower reaction rates with NaBH due to angular strain hindering hydride attack at the carbonyl carbon. Cyclopentyl derivatives show optimal reactivity (relative rate 0.36 vs. acetophenone at 0°C) due to reduced strain . Researchers should compare activation energies via Arrhenius plots or DFT calculations to resolve contradictions in strain-reactivity relationships.
Q. What enzymatic pathways could facilitate the biosynthesis of the cyclopentyl[b]indole moiety in related compounds, and can these be adapted for this ketone?
Enzymes like ScyC (from scytonemin biosynthesis) catalyze cyclization and decarboxylation of β-ketoacid intermediates to form cyclopentane rings. For this compound, similar enzymatic strategies could be explored using ThDP-dependent enzymes or cytochrome P450s to generate the cyclopentyl-ketone scaffold . Mechanistic studies (isotope labeling, kinetic isotope effects) would clarify whether cyclization precedes decarboxylation.
Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) on the phenyl ring alter the compound’s electronic properties and biological activity?
Substitution at the phenyl ring (e.g., 3,5-bis(trifluoromethyl) groups) increases electrophilicity of the ketone, enhancing reactivity in nucleophilic additions. This modification also improves metabolic stability and binding affinity in medicinal chemistry applications. Comparative studies using Hammett σ constants or computational electrostatic potential maps can quantify substituent effects .
Data Contradictions and Resolution
Q. Conflicting reports exist on the reaction rates of cyclohexyl vs. cyclopentyl phenyl ketones with NaBH4_44. How can this be resolved?
While cyclopentyl phenyl ketone reacts faster than cyclohexyl derivatives at 0°C (relative rates 0.36 vs. 0.25), this contradicts the expectation that larger rings reduce strain. Proposed explanations include torsional strain in transition states or solvent effects. Researchers should replicate experiments under standardized conditions (e.g., THF/water, 25°C) and use computational modeling (e.g., DFT) to analyze transition-state geometries .
Methodological Recommendations
Q. What strategies can mitigate byproduct formation during the synthesis of the piperidinomethyl-phenyl moiety?
- Use protecting groups (e.g., Boc for piperidine nitrogen) to prevent undesired alkylation.
- Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise aryl-piperidine linkage .
- Optimize stoichiometry of reagents (e.g., 1.2 eq. piperidine derivative) to minimize unreacted intermediates.
Applications in Drug Discovery
Q. How can the spirocyclic and piperidinomethyl motifs in this compound be leveraged to target CNS disorders?
The piperidine moiety enhances blood-brain barrier penetration, while the cyclopentyl group reduces metabolic degradation. In silico docking studies (e.g., with serotonin or dopamine receptors) and in vivo pharmacokinetic assays (plasma half-life, brain uptake) are recommended to evaluate therapeutic potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
